molecular formula C18H26N8O6 B611305 Tetrapeptide-5 CAS No. 883220-97-1

Tetrapeptide-5

Cat. No. B611305
CAS RN: 883220-97-1
M. Wt: 450.45
InChI Key: QTEWJFPLRGWOOU-IHRRRGAJSA-N
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Description

Tetrapeptide-5 is a four amino acid peptide that is claimed to improve puffy eye bags via its anti-oedema and anti-glycation effects . It can reduce vascular permeability, thereby reducing water accumulation in eyelid tissue . It can also inhibit ACE (Angiotensin Converting Enzyme) activity, inhibit angiotensin II and relieve vascular pressure, so as to improve eye bags and dark circles .


Synthesis Analysis

The synthesis of Tetrapeptide-5 derived from skin structural protein sequence has been studied for its skin anti-aging properties . Another study demonstrated the value of using a method based on mixed anhydrides and activated esters to obtain tetrapeptide at high yield .


Chemical Reactions Analysis

The synthesis of peptides involves forming peptides from amino acids with the use of protecting groups . In preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

The molecular weight of Tetrapeptide-5 is 450.450 . The physical and chemical properties of Tetrapeptide-5 are still under investigation .

Scientific Research Applications

  • Obesity Treatment : A study by Hess et al. (2008) on a tetrapeptide derived from melanocyte-stimulating hormone shows potential as an orally administrable drug for obesity treatment. This peptide reduces food consumption and weight gain in mice (Hess et al., 2008).

  • Conformational Dynamics : Oakley and Johnston (2012) explored the energy landscapes of cyclic tetrapeptides. Their study indicates that cyclic tetrapeptides exhibit interesting conformational dynamics, which could be significant in understanding peptide behaviors in biological systems (Oakley & Johnston, 2012).

  • Treatment of Obesity and Type 2 Diabetes : Marston and Heisler (2009) discuss the use of a tetrapeptide library for treating obesity and type 2 diabetes. This approach shows potential for in vivo activity beyond classic in vitro target-based screening (Marston & Heisler, 2009).

  • Inhibition of Ovulation : Kent (1978) demonstrated that a synthetic tetrapeptide can inhibit ovulation in hamsters and rats, indicating potential applications in reproductive health (Kent, 1978).

  • Cell Attachment and Recognition : Pierschbacher and Ruoslahti (1984) showed that a tetrapeptide sequence is vital for cell attachment activity, suggesting applications in cellular biology and tissue engineering (Pierschbacher & Ruoslahti, 1984).

  • Peptide Recognition and Binding : Reiss et al. (1991) examined how tetrapeptides bind to rat brain p21ras protein farnesyltransferase. This study provides insights into molecular interactions important in cellular signaling and drug design (Reiss et al., 1991).

  • Inhibition of Human Bone Marrow Progenitors : Guigon et al. (1990) investigated the effects of a tetrapeptide on human progenitor cells, revealing insights into stem cell biology and potential therapeutic applications (Guigon et al., 1990).

  • DNA Interactions : Tarnovskaya, Yakutseni, and Khavinson (2014) studied interactions between DNA and a tetrapeptide, suggesting implications for gene regulation and therapeutic interventions (Tarnovskaya et al., 2014).

  • Drug Discovery : Dooley et al. (1998) identified selective ligands for opioid receptors from a tetrapeptide combinatorial library, highlighting the role of tetrapeptides in novel drug discovery (Dooley et al., 1998).

Mechanism of Action

Tetrapeptide-5 can reduce vascular permeability, thereby reducing water accumulation in eyelid tissue . It can also inhibit ACE (Angiotensin Converting Enzyme) activity, inhibit angiotensin II and relieve vascular pressure, so as to improve eye bags and dark circles .

Future Directions

Peptides have been developed and new knowledge on how peptides improve the skin has been uncovered . The spectrum of peptides in the field of cosmetics is continuously growing. This includes well-known and documented peptides like copper tripeptide, which are still under research to obtain more details on their effectiveness, and for the development of new treatments .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEWJFPLRGWOOU-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236965
Record name Tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrapeptide-5

CAS RN

883220-97-1
Record name Tetrapeptide-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883220971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EK3M1M8YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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